

molecular structure of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,6-Dichloro-8-(dichloromethyl)quinoline
Cat. No.:	B030198

[Get Quote](#)

An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **3,6-Dichloro-8-(dichloromethyl)quinoline**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for understanding this specific polychlorinated quinoline derivative.

Molecular Identity and Structure

3,6-Dichloro-8-(dichloromethyl)quinoline is a heterocyclic aromatic compound with the CAS Number 84087-44-5.^[1] Its core structure is a quinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This core is heavily substituted with four chlorine atoms, two on the quinoline ring system at positions 3 and 6, and two on the methyl group at position 8.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3,6-dichloro-8-(dichloromethyl)quinoline[2]
CAS Number	84087-44-5[1]
Molecular Formula	C ₁₀ H ₅ Cl ₄ N[1][2]
Molecular Weight	280.97 g/mol [3]
Canonical SMILES	C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl[1]
InChI	InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H[2]
InChIKey	WODZEOBSBQWQBM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of **3,6-Dichloro-8-(dichloromethyl)quinoline** are primarily available through predicted data and information from chemical suppliers. These properties suggest a solid, lipophilic compound with limited solubility in water.

Table 2: Physicochemical Data

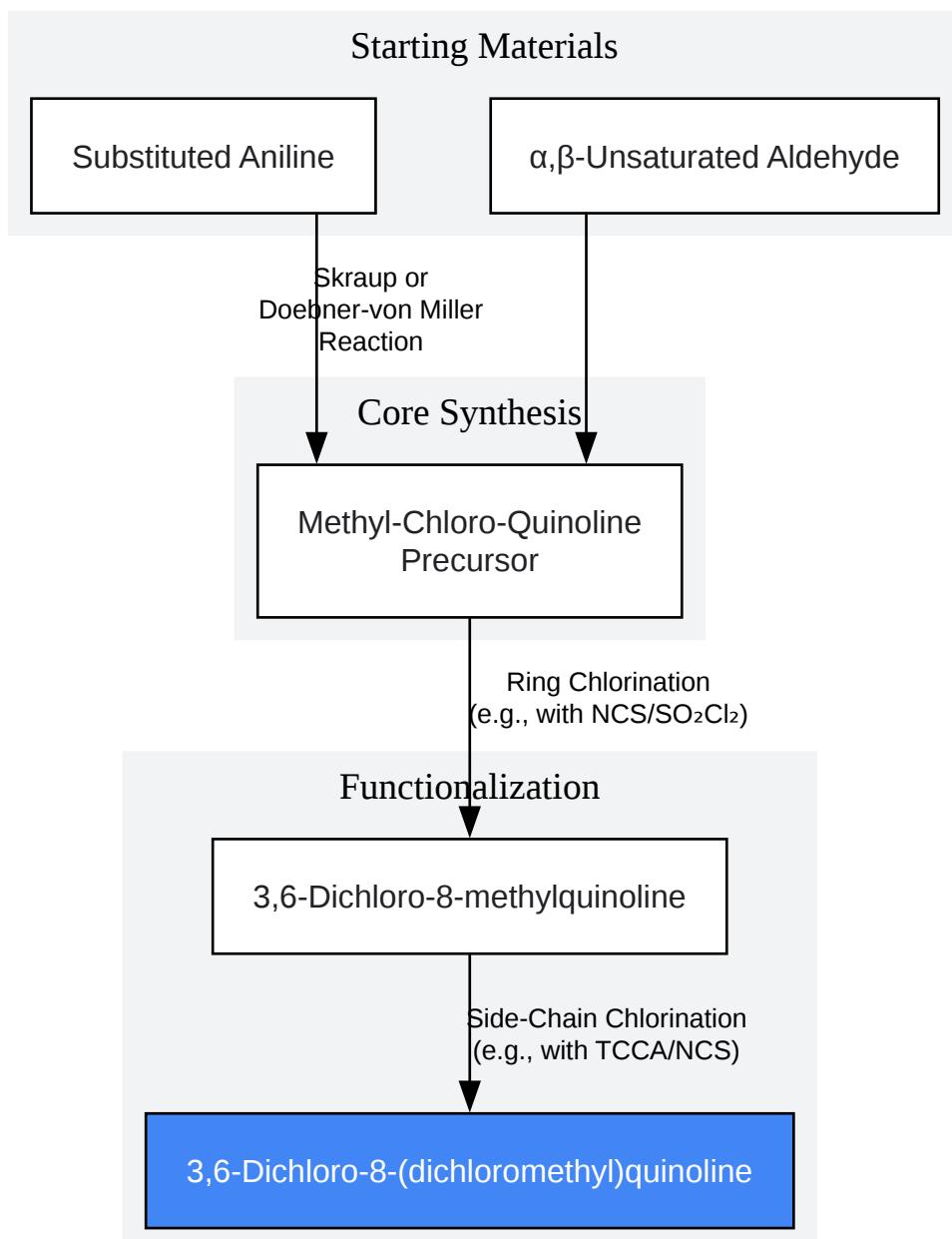
Property	Value	Notes
Melting Point	129-131 °C[1]	Experimental
Boiling Point	372.6 ± 37.0 °C[1]	Predicted
Density	1.556 ± 0.06 g/cm ³ [1]	Predicted
LogP	5.01780[1]	Predicted
XLogP3	4.6[1]	Predicted
Solubility	Soluble in Chloroform, Ethyl Acetate[1]	Experimental
Storage Conditions	-20°C Freezer, Under Inert Atmosphere[1][4]	Recommended

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **3,6-Dichloro-8-(dichloromethyl)quinoline** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established quinoline synthesis methods and chlorination reactions of related compounds.

Proposed Synthetic Workflow

A potential synthesis could involve the chlorination of a pre-formed quinoline precursor. For instance, a related synthesis of a dichloromethyl-quinoline starts from quinaldine (2-methylquinoline) and utilizes trichloroisocyanuric acid as a chlorinating agent.^[5] Adapting this, a multi-step synthesis for the target molecule could be envisioned.



[Click to download full resolution via product page](#)

Caption: A proposed multi-step workflow for the synthesis of the target compound.

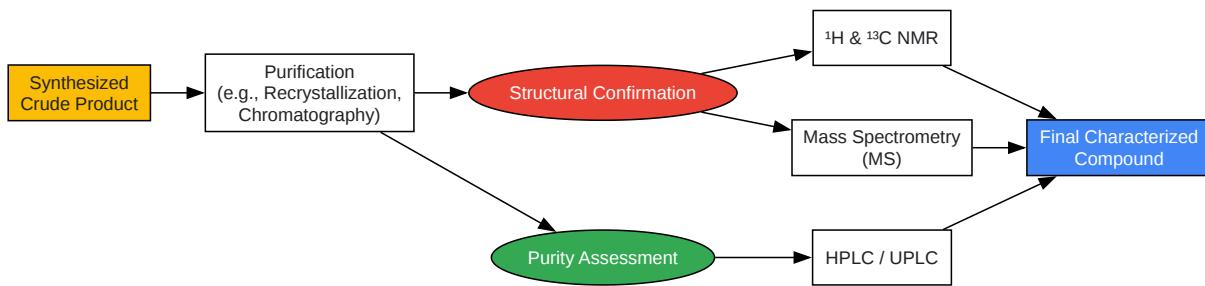
General Experimental Protocol for Dichloromethylation of a Quinoline

The following protocol is adapted from the synthesis of 2-(dichloromethyl)-quinoline and illustrates a general method for side-chain chlorination.^[5]

- Reaction Setup: A solution of the methylquinoline precursor (e.g., 3,6-Dichloro-8-methylquinoline) in a suitable solvent like chloroform is heated to approximately 60°C.
- Chlorination: Trichloroisocyanuric acid (TCCA) is added portion-wise over a period of 2-3 hours. The reaction mixture is stirred at temperature for an additional hour to ensure completion.
- Workup: After cooling, the mixture is quenched with water and a strong base (e.g., 50% potassium hydroxide) until two clear layers form.
- Extraction: The aqueous phase is extracted multiple times with chloroform. The combined organic phases are then washed with dilute acid (e.g., 10% HCl) to remove any unreacted starting material or monochlorinated byproducts.
- Isolation: The final organic phase is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.

Analytical Characterization

Comprehensive, publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, or mass spectrometry for **3,6-Dichloro-8-(dichloromethyl)quinoline** is limited. However, chemical suppliers indicate the availability of analytical data (NMR, HPLC, LC-MS) upon purchase, confirming that the compound has been characterized.^[3] A standard workflow for the analytical confirmation of a newly synthesized batch is outlined below.



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of a chemical compound.

Biological Activity and Applications

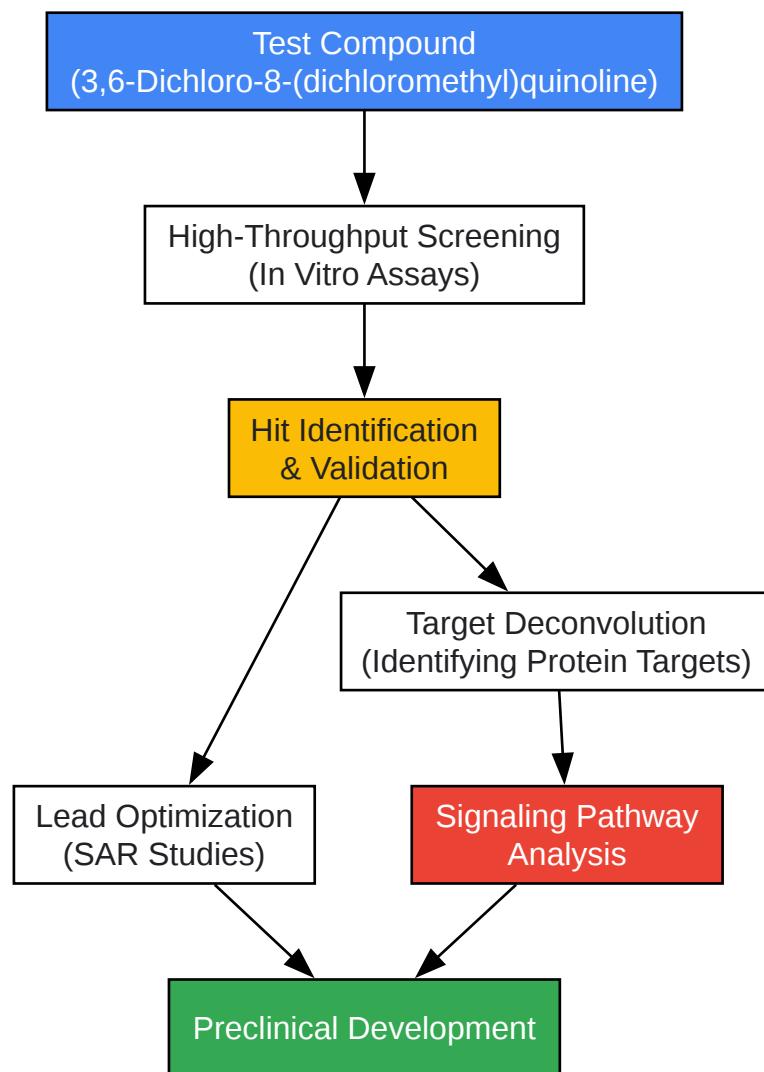
The primary documented application of **3,6-Dichloro-8-(dichloromethyl)quinoline** is as a derivative used in the formulation of herbicides.^[1] Beyond this, no specific biological activities or signaling pathway interactions have been published for this particular molecule.

However, the quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the basis for numerous pharmaceuticals.^{[6][7]} Quinoline derivatives have demonstrated a wide range of biological activities, including:

- Antimalarial: As seen in drugs like chloroquine and mefloquine.^[8]
- Anticancer: Some derivatives inhibit various cellular pathways, including the PI3K/AKT/mTOR pathway.^[9]
- Antimicrobial and Antibacterial: The quinoline core is central to fluoroquinolone antibiotics.^[6]
- Anti-inflammatory and Anticonvulsant: Various substituted quinolines have shown potential in these areas.^[9]

Given its structure, **3,6-Dichloro-8-(dichloromethyl)quinoline** could be a candidate for broader biological screening to explore activities beyond its herbicidal use. A typical workflow

for such an investigation is depicted below.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery and signaling pathway identification.

Conclusion

3,6-Dichloro-8-(dichloromethyl)quinoline is a well-defined chemical entity with established physicochemical properties. While its synthesis and full spectroscopic characterization are not detailed in public literature, established chemical principles allow for the design of a viable synthetic route. Its known application is as a herbicide, but the privileged quinoline core suggests a potential for other biological activities. Further research, including broader biological

screening and mechanism of action studies, would be necessary to unlock any potential therapeutic applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dichloro-8-(dichloromethyl)quinoline | lookchem [lookchem.com]
- 2. 3,6-Dichloro-8-(dichloromethyl)quinoline | C10H5Cl4N | CID 13090832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 84087-44-5|3,6-Dichloro-8-(dichloromethyl)quinoline|BLD Pharm [bldpharm.com]
- 4. 3,6-Dichloro-8-(dichloromethyl)quinoline [biogen.es]
- 5. prepchem.com [prepchem.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure of 3,6-Dichloro-8-(dichloromethyl)quinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030198#molecular-structure-of-3-6-dichloro-8-dichloromethyl-quinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com